Dichloro(rac-ethylenebis(indenyl))zirconium(IV)

Description

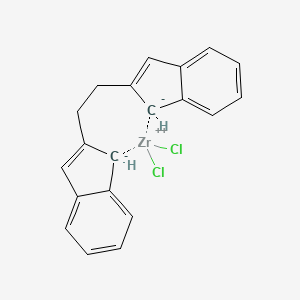

Dichloro(rac-ethylenebis(indenyl))zirconium(IV) (rac-Et[Ind]₂ZrCl₂) is a chiral metallocene catalyst widely employed in olefin polymerization. Its structure features a zirconium center coordinated by two indenyl ligands bridged by an ethylene group, resulting in a rac-diastereomer configuration. This compound is pivotal in producing stereoregular polymers, such as isotactic polypropylene, due to its ability to enforce spatial control during monomer insertion . Key properties include:

Properties

Molecular Formula |

C20H16Cl2Zr |

|---|---|

Molecular Weight |

418.5 g/mol |

IUPAC Name |

dichlorozirconium(2+);2-[2-(1H-inden-1-id-2-yl)ethyl]-1H-inden-1-ide |

InChI |

InChI=1S/C20H16.2ClH.Zr/c1-2-6-18-12-15(11-17(18)5-1)9-10-16-13-19-7-3-4-8-20(19)14-16;;;/h1-8,11-14H,9-10H2;2*1H;/q-2;;;+4/p-2 |

InChI Key |

VWCJVAVTOAEQQI-UHFFFAOYSA-L |

Canonical SMILES |

[CH-]1C2=CC=CC=C2C=C1CCC3=CC4=CC=CC=C4[CH-]3.Cl[Zr+2]Cl |

Origin of Product |

United States |

Preparation Methods

Comparative Analysis of Methods

Diastereoselective Synthesis via Modified Ligands

Recent advances leverage sterically hindered ligands to favor racemic isomer formation. For instance, substituting indenyl groups with methyl or trimethylsilyl substituents alters ligand symmetry, enhancing rac-selectivity during ZrCl₄ coordination. This method, while more complex, achieves rac:meso ratios exceeding 90:10.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and scalability. The lithiation method is favored industrially due to its reproducibility and compatibility with continuous-flow reactors. Supporting the zirconocene on silica (200–600 m²/g surface area) further streamlines handling and enhances catalytic performance in polymerization.

Chemical Reactions Analysis

Types of Reactions

Dichloro(rac-ethylenebis(indenyl))zirconium(IV) undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other ligands.

Polymerization Reactions: It acts as a catalyst in the polymerization of olefins.

Reduction Reactions: It can be reduced to form different zirconium complexes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl or aryl lithium compounds, which replace the chlorine atoms.

Polymerization Reactions: Conditions typically involve the presence of a co-catalyst such as methylaluminoxane (MAO) and an inert atmosphere.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Major Products

Substitution Reactions: The major products are substituted zirconium complexes.

Polymerization Reactions: The major products are high molecular weight polymers.

Reduction Reactions: The major products are reduced zirconium species.

Scientific Research Applications

Catalytic Applications

Polymerization of Olefins:

Dichloro(rac-ethylenebis(indenyl))zirconium(IV) is extensively used as a catalyst in the polymerization of olefins, such as ethylene and propylene. It facilitates the formation of high molecular weight polymers like polyethylene and polypropylene through coordination-insertion mechanisms. The compound is often activated with co-catalysts like methylaluminoxane, which enhances its catalytic activity.

Mechanism of Action:

The mechanism involves the coordination of olefins to the zirconium center, leading to the insertion of olefins into zirconium-carbon bonds. This process results in chain growth, producing polyolefins with desirable properties for various applications.

Case Studies

Study on Terpolymerization:

A study focused on the use of dichloro(rac-ethylenebis(indenyl))zirconium(IV) in terpolymerization reactions highlighted the effects of catalyst content and co-catalyst ratios on polymer properties. The research demonstrated that adjusting these parameters could significantly influence the molecular weight and distribution of the resulting polymers .

Interaction Studies:

Research involving interaction studies has shown that the choice of co-catalyst affects the kinetics of polymerization and the characteristics of the final product. These findings are critical for optimizing polymer production processes.

Industrial Applications

Production of High-Performance Materials:

In industrial settings, dichloro(rac-ethylenebis(indenyl))zirconium(IV) is utilized for producing high-performance materials and coatings. Its ability to generate polymers with specific mechanical and thermal properties makes it valuable in manufacturing sectors such as automotive and aerospace.

Synthesis of Biologically Active Compounds:

In addition to its role in polymer chemistry, this compound is also explored for synthesizing biologically active compounds, indicating its versatility beyond traditional catalysis.

Mechanism of Action

The mechanism by which Dichloro(rac-ethylenebis(indenyl))zirconium(IV) exerts its effects involves the activation of olefins through coordination to the zirconium center. This coordination facilitates the insertion of the olefin into the zirconium-carbon bond, leading to polymerization. The molecular targets include the olefinic double bonds, and the pathways involved are primarily coordination and insertion mechanisms .

Comparison with Similar Compounds

rac-Dimethylsilylbis(1-indenyl)zirconium dichloride (rac-Me₂Si[Ind]₂ZrCl₂)

Structural Differences :

- Bridge : A dimethylsilyl (SiMe₂) group replaces the ethylene bridge in rac-Et[Ind]₂ZrCl₂. This alters ligand flexibility and electronic properties.

Catalytic Performance :

- Activity : rac-Me₂Si[Ind]₂ZrCl₂ exhibits comparable or slightly lower activity in propylene polymerization compared to rac-Et[Ind]₂ZrCl₂ when supported on mesoporous silica (SBA-15) .

- Polymer Properties : Produces polypropylene with higher molecular weight and narrower polydispersity due to the steric bulk of the SiMe₂ bridge, which restricts chain-transfer reactions .

Substituted Ethylenebis(indenyl)zirconium Dichloride Derivatives

Structural Modifications :

- 4,4'-Methyl Substitution : Methyl groups at the 4,4' positions of the indenyl rings increase steric hindrance.

Catalytic Performance :

Dichloro[rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)

Structural Differences :

- Hydrogenated Ligands : The indenyl rings are partially saturated (4,5,6,7-tetrahydroindenyl), reducing aromaticity and increasing electron density at the zirconium center.

Catalytic Performance :

- Activity : Lower ethylene polymerization activity compared to rac-Et[Ind]₂ZrCl₂ due to decreased π-backbonding capability .

- Hydride Formation: Forms hydrido-bridged species upon activation with organoboron cocatalysts, enabling unique chain-transfer pathways .

Research Findings and Trends

- Bridge Influence : Ethylene bridges favor higher activity, while silyl bridges enhance polymer molecular weight .

- Substituent Effects : Moderate steric bulk (e.g., methyl) optimizes stereocontrol without significantly compromising activity .

- Hydrogenation Impact : Reduces catalytic activity but enables alternative reaction pathways and spectroscopic applications .

Biological Activity

Dichloro(rac-ethylenebis(indenyl))zirconium(IV), also known as rac-ethylenebis(4,5,6,7-tetrahydro-1-indenyl)zirconium dichloride, is an organometallic compound primarily recognized for its role as a catalyst in polymerization reactions. However, its biological activity and potential applications in biological systems merit detailed exploration.

Overview of the Compound

- Chemical Formula : CHClZr

- Molecular Weight : 418.47 g/mol

- CAS Number : 100080-82-8

- Appearance : Yellow to orange powder

- Sensitivity : Moisture-sensitive

Target of Action

Dichloro(rac-ethylenebis(indenyl))zirconium(IV) acts primarily as a catalyst in chemical reactions, particularly targeting monosubstituted alkenes. Its catalytic properties are utilized in the enantioselective methylalumination of these alkenes, leading to the formation of high molecular weight polymers from olefins such as ethylene and propylene .

Mode of Action

The compound functions through coordination with substrates, facilitating the polymerization process. This catalytic activity is influenced by environmental factors such as moisture, which can destabilize the compound and reduce its efficacy.

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the polymerization of olefins. This reaction is critical in various industrial applications, including the synthesis of polyolefins used in plastics and other materials .

Polymerization Applications

Research has demonstrated that dichloro(rac-ethylenebis(indenyl))zirconium(IV) can effectively catalyze the polymerization of various olefins. For instance, studies have shown that it can produce polyethylene with a narrow molecular weight distribution, indicating high selectivity and efficiency in polymer formation .

Biological Compatibility

Although primarily used in chemical synthesis, there is growing interest in the use of this compound in biological contexts. The synthesis of biocompatible polymers using dichloro(rac-ethylenebis(indenyl))zirconium(IV) has been explored for applications in drug delivery systems and medical devices. These polymers can potentially enhance drug solubility and bioavailability .

Research Table: Summary of Biological Activity Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.